ethyl 4-methyl-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 4-methyl-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-5-carboxylate is a complex organic compound that features a thiazole ring, a tetrazole moiety, and a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-methyl-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-5-carboxylate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Tetrazole Moiety: The tetrazole group can be introduced via a [2+3] cycloaddition reaction between an azide and a nitrile.
Cyclohexyl Group Addition: The cyclohexyl group is often introduced through a Friedel-Crafts acylation reaction.
Final Coupling: The final step involves coupling the synthesized intermediates under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the tetrazole moiety.
Reduction: Reduction reactions can target the carbonyl group or the tetrazole ring.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the tetrazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The tetrazole moiety, for example, can mimic the carboxylate group in biological systems, allowing it to bind to enzyme active sites or receptor binding pockets. The thiazole ring can participate in π-π stacking interactions, further stabilizing these interactions.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-methyl-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-5-carboxylate: Similar compounds include other thiazole derivatives and tetrazole-containing molecules.
Thiazole Derivatives: Compounds like thiamine (vitamin B1) and sulfathiazole.
Tetrazole-Containing Molecules: Losartan (an antihypertensive drug) and other tetrazole-based pharmaceuticals.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in scientific research and industry.
Biological Activity
Ethyl 4-methyl-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-5-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.
The compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C₁₅H₂₀N₆O₃S |
Molecular Weight | 364.4 g/mol |
CAS Number | 1212123-92-6 |
The biological activity of thiazole derivatives, including this compound, is often attributed to their ability to interact with various biological targets. The thiazole ring is known for its role in anticancer activity, with studies indicating that modifications on this moiety can enhance cytotoxic effects against cancer cell lines.
Key Findings from Research
- Antitumor Activity : Thiazole derivatives have been reported to exhibit significant antitumor activity. For instance, compounds with structural similarities have shown IC₅₀ values in the low micromolar range against various cancer cell lines, indicating potent cytotoxicity ( ). The presence of electron-donating groups like methyl at specific positions enhances this activity.
- Mechanistic Insights : Molecular dynamics simulations suggest that these compounds interact with proteins primarily through hydrophobic contacts and limited hydrogen bonding, which is crucial for their biological efficacy ( ).
- Structure-Activity Relationships (SAR) : The SAR analysis reveals that substituents on the thiazole ring significantly influence biological activity. For example, the introduction of a phenyl group or specific alkyl groups can enhance the compound's efficacy against cancer cells ( ).
1. Cytotoxicity Against Cancer Cell Lines
A study evaluated various thiazole derivatives for their cytotoxic effects on human glioblastoma U251 and melanoma WM793 cells. Compounds similar to this compound demonstrated IC₅₀ values lower than that of doxorubicin, a standard chemotherapy drug ( ).
2. Inhibition of Tubulin Polymerization
Another research highlighted the mechanism by which certain thiazole derivatives inhibit tubulin polymerization, leading to cell cycle arrest at the G₂/M phase. This mechanism is vital for developing new anticancer therapies ( ).
Properties
Molecular Formula |
C15H20N6O3S |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
ethyl 4-methyl-2-[[1-(tetrazol-1-yl)cyclohexanecarbonyl]amino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C15H20N6O3S/c1-3-24-12(22)11-10(2)17-14(25-11)18-13(23)15(7-5-4-6-8-15)21-9-16-19-20-21/h9H,3-8H2,1-2H3,(H,17,18,23) |
InChI Key |
YCIMBFMOKQGXOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2(CCCCC2)N3C=NN=N3)C |
Origin of Product |
United States |
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